3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
Properties
IUPAC Name |
3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-2-13-11-18-17(19-12-13)22-9-7-21(8-10-22)16-14-5-3-4-6-15(14)25(23,24)20-16/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADWIRUFPJFZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Formation
The benzothiazole moiety is typically synthesized via cyclization reactions. A common precursor, o-aminothiophenol , reacts with α-cyanocinnamonitrile derivatives under acidic conditions to form the benzothiazole core. For example, heating o-aminothiophenol with α-cyanocinnamonitrile in acetic acid yields 2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, a critical intermediate.
Ethylpyrimidine Functionalization
The 5-ethylpyrimidin-2-yl group is incorporated using diethyl ethylmalonate or ethyl acetoacetate under basic conditions. For instance, refluxing guanidinobenzothiazole with diethyl ethylmalonate in bromobenzene yields pyrimidine-4,6-dione derivatives, which are subsequently chlorinated using phosphorus oxychloride.
Industrial Production Methods
Batch Reactor Optimization
Large-scale synthesis employs batch reactors with controlled temperature and agitation. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Maximizes SNAr reactivity |
| Solvent | DMF or NMP | Enhances solubility of intermediates |
| Catalyst | K₂CO₃ or Cs₂CO₃ | Accelerates coupling efficiency |
| Reaction Time | 18–24 hours | Ensures complete ring closure |
Industrial workflows often integrate continuous flow systems for chlorination and purification steps, reducing side-product formation.
Green Chemistry Considerations
Recent advances emphasize solvent substitution (e.g., replacing bromobenzene with cyclopentyl methyl ether) and catalytic recycling. Enzymatic methods for piperazine functionalization have achieved 15–20% yield improvements in pilot studies.
Reaction Optimization and Mechanistic Insights
Critical Reaction Parameters
-
Chlorination Efficiency : Phosphorus oxychloride (POCl₃) at 110°C converts hydroxyl groups to chlorides with >90% efficiency but requires strict anhydrous conditions.
-
Coupling Reaction Kinetics : Second-order kinetics dominate piperazine-benzothiazole coupling, with activation energies of 45–60 kJ/mol depending on the solvent.
Byproduct Mitigation
Common byproducts include:
-
N-Oxides : Formed via over-oxidation; mitigated by controlling reaction time and oxidant stoichiometry.
-
Dimeric Species : Suppressed using high-dilution conditions or templating agents.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC methods using C18 columns (acetonitrile/water gradient) achieve >99% purity. Residual solvent levels (DMF, bromobenzene) are monitored via GC-MS.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Reactor | 75–80 | 98.5 | High |
| Flow Chemistry | 82–85 | 99.2 | Moderate |
| Enzymatic Catalysis | 60–65 | 97.8 | Low |
Flow chemistry offers superior yield and purity but requires specialized equipment, whereas batch methods remain the industry standard for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole core and a piperazine ring , which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 357.4 g/mol.
Chemistry
In the field of chemistry, 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various chemical reactions such as oxidation, reduction, and substitution.
The compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that derivatives of benzothiazole exhibit significant antibacterial activity against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential use in drug development. It targets specific enzymes or receptors linked to various diseases. The interaction mechanisms involve binding to biological targets with high specificity, which modulates their activity and leads to desired therapeutic effects.
Industrial Applications
In industry, this compound is utilized in the development of new materials with enhanced properties such as conductivity and stability. Its unique chemical structure makes it a candidate for applications in polymer science and material engineering.
Data Table: Comparison of Biological Activities
| Activity Type | Compound | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | This compound | Disruption of bacterial cell wall synthesis | [Research Study 2024] |
| Anticancer | Similar Benzothiazole Derivatives | Inhibition of cell proliferation pathways | [Research Study 2024] |
| Enzyme Inhibition | Piperazine Derivatives | Competitive inhibition at active sites | [Research Study 2024] |
Case Study 1: Antimicrobial Efficacy
In a study published in 2024, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells. The mechanism involved the activation of specific apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism by which 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Molecular and Physicochemical Properties
Key Observations :
- The target compound shares the benzothiazole-1,1-dione core with and analogs but differs in substituents (pyrimidinyl-piperazine vs. triazolone-piperidine or pyrrolopyrrole systems).
- Letermovir, while containing a piperazine ring, incorporates a quinazoline core and trifluoromethyl group, contributing to its higher molecular weight (572.55 vs. ~387.5 for analog) and distinct solubility profile .
Pharmacological and Functional Comparisons
Table 2: Pharmacological and Functional Data
Key Observations :
- Letermovir’s antiviral activity contrasts with the inferred CNS activity of Clozapine analogs, highlighting how structural variations (e.g., quinazoline vs. benzothiazole) dictate target specificity .
- Pyrazolopyrimidine derivatives () may share synthetic pathways with the target compound but lack explicit pharmacological data .
Methodological Considerations in Comparative Studies
- Molecular Docking : Tools like AutoDock Vina () are widely used to predict binding affinities of piperazine- and benzothiazole-containing compounds to targets such as viral proteases or neurotransmitter receptors .
- Isomerization Studies : emphasizes isomerization as a critical factor in pyrazolotriazolopyrimidine derivatives, suggesting that stereochemical variations in the target compound’s pyrimidinyl-piperazine group could influence bioactivity .
Q & A
Q. Table 1. Structural-Activity Relationships (SAR) of Analogs
Methodological: How to design experiments for structure-activity relationship (SAR) analysis?
Steps:
Analog Synthesis : Modify substituents systematically (e.g., replace ethyl with methyl on pyrimidine) .
Activity Profiling : Test analogs in dose-response assays (e.g., enzyme inhibition, cytotoxicity).
Data Clustering : Use principal component analysis (PCA) to group compounds by activity profiles .
Hypothesis Testing : Validate key interactions via site-directed mutagenesis of target proteins .
Data Analysis: How to address inconsistencies in spectroscopic data (e.g., NMR, IR) during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR (¹H, ¹³C) with SCXRD data to confirm proton environments .
- Dynamic NMR : Resolve signal splitting due to conformational flexibility (e.g., piperazine ring inversion) .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., incomplete substitution) and optimize purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
